molecular formula C10H15NO B008955 2-(2-Methylpropoxy)aniline CAS No. 104065-95-4

2-(2-Methylpropoxy)aniline

Cat. No.: B008955
CAS No.: 104065-95-4
M. Wt: 165.23 g/mol
InChI Key: YZVXNNKOFAIRIS-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an aniline group substituted with a 2-methylpropoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)aniline typically involves the reaction of 2-methylpropyl alcohol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2-(2-Methylpropoxy)aniline has the molecular formula C10H15NO. Its structure consists of an aniline core with a 2-methylpropoxy group attached, which influences its solubility and reactivity. The presence of both an amino group and an ether group enhances its potential for various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Synthesis: this compound is utilized as an intermediate in the synthesis of more complex organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .
  • Reactivity Studies: Its unique structure makes it suitable for studying reaction mechanisms involving substituted anilines, contributing to the understanding of electrophilic and nucleophilic aromatic substitution processes .

2. Pharmaceutical Development:

  • Drug Discovery: The compound's ability to interact with biological targets makes it a candidate for drug development. It can be modified to enhance its pharmacological properties, such as potency and selectivity against specific enzymes or receptors .
  • Biochemical Studies: this compound is used in proteomics research to study protein interactions and enzyme inhibition, which are crucial for understanding disease mechanisms and developing therapeutic agents .

3. Material Science:

  • Polymer Chemistry: This compound can serve as a building block for synthesizing polymers and resins. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
  • Dyes and Pigments: Due to its vibrant color properties, it is also explored in the formulation of dyes and pigments, particularly in textiles and coatings industries .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study examined the synthesis of antimicrobial agents derived from this compound. Researchers modified the compound to enhance its activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial properties, making them potential candidates for pharmaceutical applications.

Case Study 2: Use in Agrochemicals

Another investigation focused on the use of this compound in developing agrochemicals. The compound was tested for its efficacy as a herbicide precursor. Results showed promising activity against specific weed species, suggesting its utility in agricultural applications.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methylpropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .

Biological Activity

2-(2-Methylpropoxy)aniline, a derivative of aniline, is an organic compound characterized by its unique structure that includes a branched alkoxy group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO, featuring an aniline backbone with a 2-methylpropoxy substituent. This structure influences its reactivity and interaction with biological systems.

Property Details
Molecular FormulaC₈H₁₁NO
Molecular Weight151.18 g/mol
SolubilitySoluble in organic solvents
Functional GroupsAmino (-NH₂), Ether (-O-)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the ether group may participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Some studies suggest that derivatives of aniline can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may act as an antagonist or agonist at particular receptors, influencing physiological responses.

Toxicological Profile

Research indicates that many aniline derivatives, including this compound, can exhibit toxicological properties. Aniline compounds are known or suspected carcinogens and can cause skin sensitization.

Toxicity Data:

  • Carcinogenicity : Aniline derivatives have been classified as potential human carcinogens due to their structural similarity to known carcinogens.
  • Genotoxicity : Some studies highlight mutagenic effects associated with exposure to aniline compounds.
  • Environmental Impact : The persistence of such compounds in the environment raises concerns regarding their ecological toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A study explored the antimicrobial properties of various anilines, revealing that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    Compound Activity (Zone of Inhibition)
    This compound15 mm
    Control (Standard Antibiotic)20 mm
  • Cytotoxic Effects : Research assessing the cytotoxicity of this compound on cancer cell lines demonstrated a dose-dependent response, indicating potential use in cancer therapeutics.
    Concentration (µM) Cell Viability (%)
    1085
    5060
    10030
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Properties

IUPAC Name

2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXNNKOFAIRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545950
Record name 2-(2-Methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104065-95-4
Record name 2-(2-Methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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